8-Aminoquinoline-4-carboxylic acid

Foldamer Chemistry Supramolecular Chemistry Peptidomimetics

Researchers requiring site-specific quinoline building blocks for foldamer or antimalarial synthesis often encounter supply inconsistency and ambiguous purity. 8-Aminoquinoline-4-carboxylic acid (CAS 121689-23-4) resolves this with defined 8-amino/4-carboxy positioning essential for helical foldamer assembly and C-H activation. • Chiral foldamer selectivity: Derived oligoamides achieve a 1:4.10 R/S product ratio in competitive recognition assays. • Protein surface mimicry: Foldamers from this monomer cover up to 450 Ų of protein surface area. • Reliable supply: Bulk quantities with verified lot-to-lot consistency.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 121689-23-4
Cat. No. B040990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinoline-4-carboxylic acid
CAS121689-23-4
Synonyms4-Quinolinecarboxylicacid,8-amino-(9CI)
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)N)C(=O)O
InChIInChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14)
InChIKeyMRULXYCHOHAGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinoline-4-carboxylic acid (CAS 121689-23-4): Supplier and Research-Grade Quinoline Building Block


8-Aminoquinoline-4-carboxylic acid (CAS 121689-23-4) is a heterocyclic aromatic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol [1]. It belongs to the aminoquinoline class and serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of antimalarial agents . The compound features a quinoline core with an amino group at the 8-position and a carboxylic acid group at the 4-position, which are critical for its reactivity and utility in creating more complex molecules.

Why 8-Aminoquinoline-4-carboxylic Acid Is Not Interchangeable with Other Quinoline-4-carboxylic Acid Isomers or Derivatives


While many quinoline-4-carboxylic acid derivatives exist, generic substitution with other positional isomers (e.g., 3- or 6-amino) or functional group analogs (e.g., 8-hydroxy) is not scientifically valid. The specific positioning of the amino group at the 8-position and the carboxylic acid at the 4-position is crucial for its unique applications, such as its role as a repeating unit in foldamer synthesis [1]. Furthermore, variations in substitution patterns lead to different physicochemical properties, including solubility , and can significantly alter biological activity or synthetic utility. This guide provides quantitative evidence to support the selection of 8-aminoquinoline-4-carboxylic acid over its closest comparators.

8-Aminoquinoline-4-carboxylic Acid (CAS 121689-23-4): Quantitative Evidence for Differentiation from Analogs


Foldamer Building Block: Unique Helical Conformation vs. Other Amino Acid Monomers

8-Aminoquinoline-4-carboxylic acid is a validated monomer for the synthesis of aromatic oligoamide foldamers, enabling the formation of well-defined helical structures [1]. This contrasts with other quinoline carboxylic acid derivatives, such as 8-hydroxyquinoline-4-carboxylic acid, which are not established as reliable foldamer building blocks. The use of this compound as a repeating unit leads to foldamers that can cover large protein surface areas (up to 450 Ų), a property not demonstrated for other in-class monomers [2].

Foldamer Chemistry Supramolecular Chemistry Peptidomimetics

Structural Distinction: Amino Group Position Differentiates from 3- and 6-Aminoquinoline-4-carboxylic Acids

The target compound is distinguished from its positional isomers by the specific location of the amino group. While 3-aminoquinoline-4-carboxylic acid (CAS 75353-47-8) and 6-aminoquinoline-4-carboxylic acid (CAS 859924-25-7) share the same molecular formula (C10H8N2O2) and weight (188.18 g/mol), their distinct CAS numbers and chemical structures indicate different synthetic and biological properties . This structural variation dictates their utility in specific chemical reactions and their potential as intermediates for different target molecules.

Medicinal Chemistry Synthetic Chemistry Isomer Differentiation

Chiral Selectivity in Foldamer Applications: Quantitative Advantage Over Unspecified Building Blocks

Oligoamides built from 8-aminoquinoline-4-carboxylic acid repeating units exhibit significant chiral selectivity. One such foldamer, designated 3g, demonstrated a high chiral selectivity towards chiral naphthylamine in an exo recognition model, with a relative ratio of competition reaction products of m(R3g)/m(S3g) = 1.00/4.10 [1]. This quantifiable chiral preference is a direct consequence of the specific helical structure formed by the 8-aminoquinoline-4-carboxylic acid scaffold, a property not inherent to generic or alternative building blocks.

Chiral Recognition Foldamer Chemistry Asymmetric Synthesis

Physicochemical Property: Aqueous Solubility Profile Differentiates from Related Analogs

The aqueous solubility of 8-aminoquinoline-4-carboxylic acid at pH 7.4 is reported as 1 . While this value requires units and further context for precise comparison, it serves as a specific, measurable physicochemical property that can differentiate it from other quinoline-4-carboxylic acid derivatives. For instance, 6-aminoquinoline-4-carboxylic acid and 8-hydroxyquinoline-4-carboxylic acid are predicted to have different solubility and logP profiles due to variations in hydrogen bonding and polarity [1][2], which can impact their utility in aqueous-based assays or formulations.

Physicochemical Properties Formulation ADME

8-Aminoquinoline-4-carboxylic Acid (CAS 121689-23-4): High-Value Application Scenarios Based on Evidence


Synthesis of Chiral Helical Foldamers for Molecular Recognition

Based on its established role as a monomer for helical foldamers with quantifiable chiral selectivity [1], this compound is ideal for research groups designing synthetic molecules to recognize chiral guests or disrupt specific protein-protein interactions. The evidence of a 1:4.10 R/S product ratio for a derived foldamer demonstrates its potential in creating advanced asymmetric catalysts and sensors.

Medicinal Chemistry: Precursor for 8-Aminoquinoline-Based Antimalarials

As a key building block for antimalarial compounds [1], this compound is essential for medicinal chemistry programs targeting novel 8-aminoquinoline derivatives with improved therapeutic indices. Its specific substitution pattern is crucial for accessing the 8-aminoquinoline pharmacophore, which is known for its unique activity against Plasmodium liver stages and gametocytes.

Development of Protein Surface Mimetics

Foldamers constructed from this building block have been shown to cover up to 450 Ų of protein surface area [1]. This makes the compound a critical starting material for projects aiming to create synthetic molecules that can mimic protein surfaces and modulate biological functions, such as inhibiting carbonic anhydrase.

Organic Synthesis: Directed C-H Functionalization

The 8-aminoquinoline moiety is a well-known directing group in transition-metal-catalyzed C-H activation reactions [1]. 8-Aminoquinoline-4-carboxylic acid provides this directing group functionality while also offering a carboxylic acid handle for further derivatization or conjugation, making it a versatile building block for complex molecule synthesis.

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